molecular formula C10H15N3O4 B15215678 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid CAS No. 78423-16-2

6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid

Cat. No.: B15215678
CAS No.: 78423-16-2
M. Wt: 241.24 g/mol
InChI Key: VDOWXMCIVHQCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a hexanoic acid chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization to form the pyrimidine ring. The hexanoic acid chain is then introduced through subsequent reactions, often involving esterification and hydrolysis steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring biomolecules.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hexanoic acid chain may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like uracil and thymine share the pyrimidine ring structure but differ in their substituents.

    Amino Acids: Compounds like lysine and arginine have similar amino and carboxyl functional groups but lack the pyrimidine ring.

Uniqueness

What sets 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid apart is the combination of the pyrimidine ring with the hexanoic acid chain, providing a unique set of chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

78423-16-2

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

6-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)hexanoic acid

InChI

InChI=1S/C10H15N3O4/c11-10-12-8(16)6(9(17)13-10)4-2-1-3-5-7(14)15/h1-5H2,(H,14,15)(H4,11,12,13,16,17)

InChI Key

VDOWXMCIVHQCEJ-UHFFFAOYSA-N

Canonical SMILES

C(CCC1=C(N=C(NC1=O)N)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.